molecular formula C18H14N2O5S2 B2491707 ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 380186-79-8

ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2491707
CAS No.: 380186-79-8
M. Wt: 402.44
InChI Key: TVOCYKZMHYTCDF-UHFFFAOYSA-N
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Description

Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a nitro group, an amido group, and a phenyl group attached to the thiophene rings, making it a molecule of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate has been shown to interact with several enzymes and proteins. For instance, it interferes with the autophagosomal localization of STX17 and inhibits its interaction with the HOPS complex and VAMP8 . This interaction affects the regulatory pathways involved in inflammation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been shown to reduce epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis . It also inhibits the fusion of autophagosomes with lysosomes in a reversible manner by inhibiting recruitment of syntaxin 17 to autophagosomes .

Molecular Mechanism

The molecular mechanism of Ethyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate involves its interaction with the autophagosomal SNAREs. It interferes with the autophagosomal localization of STX17 and inhibits its interaction with the HOPS complex and VAMP8 . This inhibition prevents the fusion of autophagosomes with lysosomes .

Temporal Effects in Laboratory Settings

It is known that its effects on autophagosomal localization are reversible .

Metabolic Pathways

Its ability to affect the regulatory pathways involved in inflammation suggests that it may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

Its ability to interfere with the autophagosomal localization of STX17 suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Its ability to interfere with the autophagosomal localization of STX17 suggests that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of thiophene to introduce the nitro group, followed by amide formation and esterification. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and nitro groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate
  • Ethyl 2-[2-[(5-nitrothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]-2-oxoacetate
  • 3-(5-nitrothiophene-2-amido)bicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

Ethyl 3-(5-nitrothiophene-2-amido)-5-phenylthiophene-2-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S2/c1-2-25-18(22)16-12(10-14(27-16)11-6-4-3-5-7-11)19-17(21)13-8-9-15(26-13)20(23)24/h3-10H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOCYKZMHYTCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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